molecular formula C17H14O7 B025391 Arizonin B1 CAS No. 108890-89-7

Arizonin B1

Cat. No.: B025391
CAS No.: 108890-89-7
M. Wt: 330.29 g/mol
InChI Key: CLXIMNXZNQOXNS-WEWYWXMASA-N
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Description

Arizonin B1 is a natural product found in Actinoplanes arizonaensis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Arizonin B1 has been a subject of interest in synthetic chemistry. Fernandes, Mulay, and Chavan (2013) reported a concise and efficient total synthesis of arizonins B1 and C1, utilizing a Dotz benzannulation reaction and oxa-Pictet–Spengler reaction for constructing key structural features. This research marks the first enantioselective synthesis of this compound, demonstrating its potential for further chemical studies (Fernandes, Mulay, & Chavan, 2013).

Biochemical Role of Vitamin B1 Derivatives

  • Although directly related research on this compound is limited, broader studies on vitamin B1 and its derivatives provide context. For instance, Bunik, Tylicki, and Lukashev (2013) explored the metabolic regulation and potential drug design applications of thiamin diphosphate-dependent enzymes, highlighting the importance of vitamin B1 derivatives in metabolic processes and their therapeutic potential (Bunik, Tylicki, & Lukashev, 2013).

Potential Therapeutic Applications

  • The exploration of vitamin B1 derivatives for therapeutic purposes, while not specifically focused on this compound, suggests a potential avenue for its application. Lonsdale (2006) reviewed the role of thiamine in modern nutrition and its implications for complementary alternative medicine, which might inform future research on this compound (Lonsdale, 2006).

Additional Research on Related Compounds

  • Additional research on compounds related to this compound, such as thiamin and its derivatives, can provide further insights into the potential applications of this compound. Studies like those conducted by Martens, Barg, Warren, and Jahn (2002) on the microbial production of vitamin B12 and Ahn, Kim, and Lee (2005) on vitamin B1 as an activator of plant disease resistance offer valuable perspectives on the biochemical and therapeutic potentials of vitamin B derivatives (Martens et al., 2002); (Ahn, Kim, & Lee, 2005).

Properties

CAS No.

108890-89-7

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

(11R,15R,17R)-4-hydroxy-5-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(18)24-17)14(19)7-3-4-8(22-2)15(20)12(7)16(11)21/h3-4,6,9,17,20H,5H2,1-2H3/t6-,9-,17+/m1/s1

InChI Key

CLXIMNXZNQOXNS-WEWYWXMASA-N

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O

Synonyms

arizonin B1
arizonin-B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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